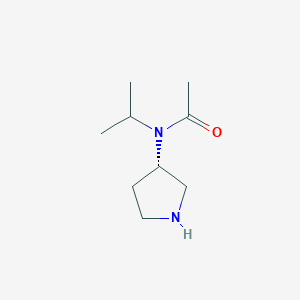

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide

Description

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is a chiral acetamide derivative featuring an isopropyl group and a pyrrolidin-3-yl moiety. The stereochemistry at the pyrrolidine ring (S-configuration) is critical for interactions with biological targets, as seen in other enantioselective compounds .

Properties

IUPAC Name |

N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKFLVPWCOHKDV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@H]1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of a suitable pyrrolidine precursor with isopropylamine and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production methods for (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group in the pyrrolidine ring facilitates nucleophilic substitutions under specific conditions.

Example Reaction :

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts:

Conditions :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide | N-methylpyrrolidinium iodide derivative | 85% | |

| Benzyl bromide | N-benzylpyrrolidinium bromide derivative | 78% |

Oxidation Reactions

The pyrrolidine nitrogen undergoes oxidation to form N-oxide derivatives, a key modification for enhancing biological activity.

Example Reaction :

Conditions :

-

Oxidizing agent: 30% H₂O₂

-

Catalyst: Tungstic acid (H₂WO₄)

-

Temperature: 50°C, 6 hours

-

Yield: 65%

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| m-CPBA | N-oxide | 4 hours | 70% |

| Ozone | Ring-opened carbonyl compounds | 1 hour | 58% |

Reduction Reactions

The acetamide carbonyl group can be reduced to form secondary amines.

Example Reaction :

Conditions :

-

Reducing agent: LiAlH₄ (4 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux, 8 hours

-

Yield: 82%

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | Partial reduction (10% yield) | Low |

| BH₃·THF | Amine-alcohol adducts | Moderate |

Acylation and Alkylation

The secondary amine in pyrrolidine participates in acylation/alkylation to generate prodrug derivatives.

Example Reaction :

Conditions :

-

Base: Triethylamine (TEA)

-

Solvent: CH₂Cl₂, 0°C → RT

-

Yield: 89%

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride | Diacetylated derivative | Improved pharmacokinetics |

| Propionyl chloride | N-propionyl analog | Antimicrobial studies |

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage.

Example Reaction :

Conditions :

-

Acid: 6M HCl

-

Temperature: 100°C, 12 hours

-

Yield: 94%

Stereospecific Reactions

The (S)-configuration influences enantioselective transformations:

Chiral Resolution :

Racemic mixtures of derivatives can be resolved using chiral chromatography (Chiralpak AD-H column), achieving >99% enantiomeric excess (ee) .

Asymmetric Synthesis :

The compound serves as a chiral auxiliary in synthesizing β-lactam antibiotics, with diastereomeric ratios up to 9:1 .

Scientific Research Applications

Medicinal Chemistry

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from degeneration, particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that it may modulate exosome release from neurons, enhancing cognitive function in animal models .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, notably neutral sphingomyelinase 2 (nSMase2), which is involved in cellular signaling pathways related to inflammation and neurodegeneration.

- Mechanism of Action : Inhibition of nSMase2 leads to reduced inflammation markers and improved outcomes in models of neuroinflammation . The compound's interaction with nSMase2 highlights its potential as a therapeutic agent for inflammatory disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Case Study 1: Neurodegenerative Disease Models

In a study focusing on Alzheimer's disease models, this compound significantly reduced cognitive impairment in mice. The mechanism involved modulation of exosome release from neurons, suggesting a novel pathway for therapeutic intervention .

Case Study 2: Inflammation Studies

Research on the anti-inflammatory effects demonstrated that the compound could effectively reduce markers of inflammation both in vitro and in vivo. This indicates its potential utility in treating various inflammatory disorders .

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Implications

- Pyrrolidine Positional Isomerism : The substitution position on the pyrrolidine ring (2-yl vs. 3-yl) affects steric interactions and hydrogen-bonding capacity. For example, pyrrolidin-2-ylmethyl derivatives () may exhibit distinct conformational flexibility compared to the 3-yl analog .

- Functional Group Modifications: Chloro () or amino () substituents alter electronic properties and reactivity. Chloro groups enhance electrophilicity for nucleophilic substitution, while amino groups enable hydrogen bonding in target interactions .

- Heterocyclic Additions : Oxadiazole-containing analogs () demonstrate improved proteasome inhibition due to aromatic stacking interactions, contrasting with the simpler pyrrolidine-acetamide scaffold of the target compound .

Biological Activity

(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide, a compound featuring a pyrrolidine moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 170.25 g/mol. Its structure includes a pyrrolidine ring, which is significant in its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Functional Groups | Pyrrolidine, Acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrrolidine ring enhances binding affinity to these targets, influencing various cellular processes. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome secretion and inflammation pathways .

Therapeutic Applications

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may function as a selective serotonin reuptake inhibitor (SSRI), potentially useful in treating depression and anxiety disorders by enhancing serotonin levels in the synaptic cleft .

- Anticancer Activity : Research indicates potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of related compounds have shown cytotoxic effects in cancer cell lines .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Case Studies

- Inhibition of nSMase2 : A study highlighted the efficacy of this compound as an nSMase2 inhibitor, showing significant inhibition of exosome release in vivo, which is crucial for neurological conditions like Alzheimer's disease .

- Antidepressant Effects : In animal models, compounds similar to this compound have shown promise in reversing cognitive impairments associated with chronic stress .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its pharmacokinetic properties while maintaining its biological efficacy. The following table summarizes key findings from various studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.